molecular formula C14H21NO B6299900 N-(3-tert-Butylsalicylidene)-isopropylamine CAS No. 950923-37-2

N-(3-tert-Butylsalicylidene)-isopropylamine

Cat. No. B6299900
CAS RN: 950923-37-2
M. Wt: 219.32 g/mol
InChI Key: WILNIAKSSWFFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-tert-Butylsalicylidene)-isopropylamine (TBSA) is a novel organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. TBSA is an organosulfur compound that can be used as a catalyst for the synthesis of various organic compounds, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.

Scientific Research Applications

N-(3-tert-Butylsalicylidene)-isopropylamine has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.
In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a catalyst for the synthesis of various organic compounds, such as esters, amides, and nitriles. N-(3-tert-Butylsalicylidene)-isopropylamine has also been used as a catalyst for the synthesis of polymers, such as polyurethanes and polyacrylates.
In biology, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a probe for studying enzyme-substrate interactions. N-(3-tert-Butylsalicylidene)-isopropylamine has been used to study the structure and function of enzymes, such as cytochrome P450, and to investigate the mechanism of action of drugs.
In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a therapeutic agent for treating certain diseases, such as cancer and neurodegenerative diseases. N-(3-tert-Butylsalicylidene)-isopropylamine has been used to inhibit the growth of cancer cells and to reduce the symptoms of neurodegenerative diseases.

Mechanism of Action

N-(3-tert-Butylsalicylidene)-isopropylamine has a variety of mechanisms of action, depending on its application. In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a catalyst, facilitating the formation of covalent bonds between organic molecules. In biology, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a probe, allowing researchers to study the structure and function of enzymes. In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a therapeutic agent, inhibiting the growth of cancer cells and reducing the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-tert-Butylsalicylidene)-isopropylamine has a variety of biochemical and physiological effects, depending on its application. In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine facilitates the formation of covalent bonds between organic molecules. In biology, N-(3-tert-Butylsalicylidene)-isopropylamine can bind to enzymes, allowing researchers to study their structure and function. In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine can inhibit the growth of cancer cells and reduce the symptoms of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3-tert-Butylsalicylidene)-isopropylamine has several advantages and limitations for lab experiments. One advantage is that N-(3-tert-Butylsalicylidene)-isopropylamine is relatively inexpensive and easy to synthesize. Another advantage is that N-(3-tert-Butylsalicylidene)-isopropylamine can be used as a catalyst for organic synthesis, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.
One limitation is that N-(3-tert-Butylsalicylidene)-isopropylamine can be toxic if not handled properly. Another limitation is that N-(3-tert-Butylsalicylidene)-isopropylamine is sensitive to light and oxygen, so it must be stored in a dark, airtight container.

Future Directions

There are a variety of potential future directions for N-(3-tert-Butylsalicylidene)-isopropylamine research.
One potential direction is the development of new synthetic methods for the synthesis of N-(3-tert-Butylsalicylidene)-isopropylamine. Another potential direction is the development of new applications for N-(3-tert-Butylsalicylidene)-isopropylamine, such as the use of N-(3-tert-Butylsalicylidene)-isopropylamine as a drug delivery system or as a therapeutic agent for treating other diseases.
Another potential direction is the development of new methods for studying the structure and function of enzymes using N-(3-tert-Butylsalicylidene)-isopropylamine. Finally, another potential direction is the development of new methods for synthesizing and purifying N-(3-tert-Butylsalicylidene)-isopropylamine with improved yields and purity.

Synthesis Methods

N-(3-tert-Butylsalicylidene)-isopropylamine can be synthesized by a variety of methods, including the reaction of isopropylamine with 3-tert-butylsalicylaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization.

properties

IUPAC Name

2-tert-butyl-6-(propan-2-yliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)15-9-11-7-6-8-12(13(11)16)14(3,4)5/h6-10,16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILNIAKSSWFFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(C(=CC=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-tert-Butylsalicylidene)-isopropylamine

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